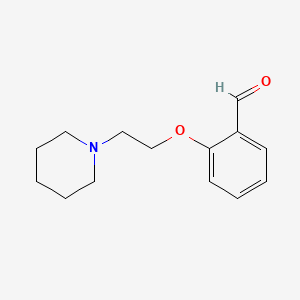

2-(2-Piperidin-1-yl-ethoxy)-benzaldehyde

Description

Significance of Benzaldehyde (B42025) Derivatives in Organic Synthesis

Benzaldehyde, the simplest aromatic aldehyde, consists of a benzene (B151609) ring with a formyl substituent (C₆H₅CHO). chemscene.com Its derivatives are fundamental building blocks in organic synthesis, valued for the reactivity of the aldehyde group. google.com This functional group readily participates in a wide range of chemical transformations, including:

Nucleophilic Addition Reactions: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. A classic example is the formation of cyanohydrins upon reaction with hydrogen cyanide, creating versatile intermediates for more complex syntheses. sigmaaldrich.com

Condensation Reactions: Benzaldehydes are key substrates in condensation reactions like the Aldol (B89426) and Knoevenagel condensations. chemscene.comelsevierpure.com The Knoevenagel condensation, for instance, involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), typically catalyzed by a weak base like piperidine (B6355638), to form α,β-unsaturated compounds. elsevierpure.com

Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid (benzoic acid and its derivatives) or reduced to a primary alcohol (benzyl alcohol and its derivatives). chemscene.com

Precursor to Heterocycles: Benzaldehyde derivatives are crucial starting materials for synthesizing a variety of heterocyclic compounds, such as imidazoles. google.com

This versatility makes benzaldehyde derivatives indispensable in the manufacturing of dyes, perfumes, flavoring agents, and, most significantly, as intermediates for pharmaceuticals. scbt.com

Role of Piperidine Moieties in Molecular Design

Piperidine is a six-membered heterocycle containing a nitrogen atom. google.com This structural unit is considered a "privileged scaffold" in medicinal chemistry because it is found in the structure of numerous pharmaceuticals across more than twenty different classes, as well as in many natural alkaloids. google.commedchemexpress.com The significance of the piperidine moiety in molecular design stems from several key properties:

Physicochemical Properties: The piperidine ring is a saturated, non-planar structure that can exist in a stable chair conformation. Its nitrogen atom is basic, allowing for the formation of salts which can improve the solubility and bioavailability of drug candidates.

Versatile Synthetic Handle: The nitrogen atom can be easily functionalized, allowing for the introduction of various substituents to modulate a molecule's biological activity and pharmacokinetic profile. orientjchem.org

Pharmacophore Element: The piperidine ring itself is often a key part of a pharmacophore, interacting with biological targets such as G-protein coupled receptors, ion channels, and enzymes. capes.gov.br It is a core component in drugs targeting a wide range of conditions. capes.gov.brmedchemexpress.com

The widespread use of piperidine highlights its importance as a foundational block for constructing complex and biologically active molecules. google.com

Research Trajectories for Novel Complex Organic Molecules

The quest for new molecules with unique properties drives much of modern chemical research. Current trajectories often focus on combining established structural motifs in novel ways to access new functions. Research in this area includes:

Molecular Hybridization: This strategy involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with potentially enhanced or synergistic activity. The integration of piperidinyl-benzaldehyde with other moieties like thiosemicarbazides is one such approach to developing new therapeutic agents.

Green Chemistry: There is a strong emphasis on developing environmentally benign synthetic methods. This includes solvent-free reactions and the use of non-toxic, recyclable catalysts to perform classical reactions like the Knoevenagel condensation.

Catalyst Development: The discovery of new catalytic systems, including photoredox and electrochemical methods, is enabling previously difficult chemical transformations. These methods offer mild and selective ways to functionalize molecules, such as the α-C(sp³)–H heteroarylation of aliphatic aldehydes.

Intermediate-Based Drug Discovery: Many research programs focus on the synthesis of versatile intermediates, like substituted benzaldehydes, which can then be elaborated into libraries of related compounds for biological screening. orientjchem.org The para-substituted isomer of the title compound, 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde, is a known drug intermediate used in the synthesis of anti-inflammatory agents.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-piperidin-1-ylethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c16-12-13-6-2-3-7-14(13)17-11-10-15-8-4-1-5-9-15/h2-3,6-7,12H,1,4-5,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVULGQWFBZMAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14573-94-5 | |

| Record name | 2-[2-(1-Piperidinyl)ethoxy]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14573-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Strategies for 2 2 Piperidin 1 Yl Ethoxy Benzaldehyde

Retrosynthetic Analysis and Key Disconnection Points

A retrosynthetic analysis of 2-(2-Piperidin-1-yl-ethoxy)-benzaldehyde reveals two primary disconnection points. The most logical and common disconnection is the ether linkage (C-O bond), which points to a Williamson ether synthesis. This approach involves the reaction of a salicylaldehyde (B1680747) derivative with a piperidine-containing electrophile. A secondary disconnection can be considered at the C-N bond of the piperidine (B6355638) ring, suggesting a potential reductive amination pathway.

Primary Disconnection (Williamson Ether Synthesis):

This strategy disconnects the ether bond, leading to two key precursors: 2-hydroxybenzaldehyde and 1-(2-chloroethyl)piperidine (B1294334) or a similar reactive species. This is generally the most direct and widely employed method.

Secondary Disconnection (Reductive Amination):

Alternatively, disconnecting the C-N bond of the piperidine ring suggests a route involving the reductive amination of a suitable aldehyde with piperidine. However, this approach is less direct for the target molecule as it would require the prior synthesis of an aldehyde precursor already containing the ethoxy-benzaldehyde moiety.

Nucleophilic Etherification Approaches

The Williamson ether synthesis is the most prevalent method for preparing this compound. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

The core of this approach is the reaction between 2-hydroxybenzaldehyde and 1-(2-chloroethyl)piperidine. The phenolic hydroxyl group of 2-hydroxybenzaldehyde is deprotonated by a base to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of 1-(2-chloroethyl)piperidine, displacing the chloride and forming the desired ether linkage. nih.govchim.itnih.gov The hydrochloride salt of 1-(2-chloroethyl)piperidine is often used, which requires neutralization or the use of a sufficient amount of base. researchgate.net

A similar strategy has been successfully employed in the synthesis of related compounds, such as 4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde, where 4-hydroxybenzaldehyde (B117250) is alkylated using a suitable reagent in the presence of a base. nih.gov

The efficiency of the Williamson ether synthesis is highly dependent on the reaction conditions. researchgate.net Key parameters to optimize include the choice of base, solvent, temperature, and reaction time. researchgate.net

Base: A variety of bases can be used to deprotonate the phenolic hydroxyl group. Common choices include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃), hydroxides (e.g., NaOH, KOH), and hydrides (e.g., NaH). The choice of base can influence the reaction rate and yield. For instance, in the synthesis of aryl ethers, bases like K₂CO₃ are frequently used.

Solvent: Polar aprotic solvents are generally preferred for S_N2 reactions as they can solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity. researchgate.net Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile. The choice of solvent can significantly impact the reaction outcome. researchgate.net

Temperature: The reaction temperature is a critical factor. Higher temperatures generally increase the reaction rate but can also lead to the formation of side products through elimination reactions, especially with secondary or sterically hindered alkyl halides. nih.govresearchgate.net For the synthesis of aryl ethers, reaction temperatures typically range from 50-100 °C.

Time: The reaction time is optimized to ensure complete conversion of the starting materials. This is often monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from a few hours to overnight.

Table 1: Optimization of Williamson Ether Synthesis Conditions

| Parameter | Options | General Effect on Reaction |

| Base | K₂CO₃, Cs₂CO₃, NaOH, KOH, NaH | Stronger bases can increase the rate but may also promote side reactions. Carbonates are a common choice for phenolic alkylations. |

| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents enhance the nucleophilicity of the alkoxide, increasing the reaction rate. researchgate.net |

| Temperature | 50-100 °C | Higher temperatures accelerate the reaction but can lead to undesired byproducts. researchgate.net |

| Time | 1-24 hours | Sufficient time is required for the reaction to go to completion. |

Reductive Amination Pathways for Analogous Structures

Reductive amination is a powerful method for forming C-N bonds and is widely used in the synthesis of piperidine derivatives. This reaction involves the condensation of an amine with a carbonyl compound to form an imine or enamine, which is then reduced in situ to the corresponding amine.

While not the most direct route to this compound, a reductive amination strategy could be envisioned for the synthesis of the piperidine moiety in analogous structures. For instance, a dicarbonyl compound could undergo a double reductive amination with a primary amine to form a piperidine ring.

A hypothetical pathway to the target molecule could involve the reductive amination of a pre-formed aldehyde containing the ethoxy-benzaldehyde core with a suitable precursor to the piperidine ring, or the reaction of 2-(2-aminoethoxy)benzaldehyde with a 1,5-dihalopentane. However, these are less common and more complex approaches compared to the Williamson ether synthesis. The synthesis of piperidine and its derivatives often involves intermolecular cyclization or annulation strategies, including reductive amination.

Alternative Synthetic Routes and Convergent Syntheses

Beyond the standard Williamson ether synthesis, other strategies can be considered for the synthesis of this compound and its analogs.

One alternative involves the synthesis of substituted benzaldehydes from non-hydroxybenzaldehyde precursors. For example, a two-step, one-pot procedure for the synthesis of functionalized benzaldehydes has been reported, which employs a stable aluminum hemiaminal as a tetrahedral intermediate to protect the aldehyde functionality during a subsequent cross-coupling reaction. This method allows for the introduction of various substituents onto the aromatic ring.

Green Chemistry Principles in Synthesis Design

Applying green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly processes. Key considerations include the use of less hazardous reagents, renewable starting materials, and energy-efficient reaction conditions.

In the context of the Williamson ether synthesis, several green improvements can be made:

Alternative Alkylating Agents: Using less toxic and more environmentally benign alkylating agents than traditional alkyl halides.

Catalytic Approaches: Employing recyclable catalysts to minimize waste.

Solvent Selection: Utilizing greener solvents or even solvent-free conditions. For example, solvent-free Williamson synthesis has been shown to be efficient for the etherification of phenols.

Energy Efficiency: Using methods like microwave irradiation to reduce reaction times and energy consumption.

Furthermore, the development of synthetic routes from renewable resources, such as the synthesis of benzaldehyde (B42025) derivatives from biomass-derived acetaldehyde, represents a significant step towards greener chemical manufacturing.

Chemical Reactivity and Transformation of 2 2 Piperidin 1 Yl Ethoxy Benzaldehyde

Reactions at the Aldehyde Functional Group

The aldehyde group is a key site for a variety of chemical reactions, including condensations, oxidations, reductions, and nucleophilic additions.

Condensation reactions involving the aldehyde group of 2-(2-Piperidin-1-yl-ethoxy)-benzaldehyde lead to the formation of new carbon-carbon and carbon-nitrogen bonds, providing pathways to more complex molecular architectures.

Aldol (B89426) and Knoevenagel Condensations: In the presence of a base, this compound can undergo aldol condensation with ketones or other aldehydes containing α-hydrogens. A more common and controlled reaction is the Knoevenagel condensation, where the aldehyde reacts with active methylene (B1212753) compounds. thermofisher.commychemblog.comorganicreactions.org The weakly basic piperidine (B6355638) moiety within the molecule itself can potentially act as an internal catalyst, although an external catalyst is typically employed to ensure efficient reaction. thermofisher.comacs.org The reaction proceeds through a nucleophilic addition to the aldehyde followed by dehydration to yield an α,β-unsaturated product. mychemblog.com

| Reactant (Active Methylene Compound) | Catalyst | Typical Product |

| Malononitrile | Piperidine, Pyridine | 2-((2-(2-(Piperidin-1-yl)ethoxy)phenyl)methylene)malononitrile |

| Diethyl malonate | Piperidine/Acetic Acid | Diethyl 2-((2-(2-(Piperidin-1-yl)ethoxy)phenyl)methylene)malonate |

| Meldrum's acid | Piperidine | 5-((2-(2-(Piperidin-1-yl)ethoxy)phenyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione |

| Nitromethane | Base (e.g., NaOH) | 1-(2-(1-Nitroprop-1-en-2-yl)phenoxy)ethan-1-aminium |

Schiff Base Formation: The aldehyde readily reacts with primary amines to form imines, also known as Schiff bases. researchgate.net This condensation reaction typically occurs under mild conditions, sometimes with acid or base catalysis, and involves the formation of a C=N double bond. The reaction is fundamental in the synthesis of various biologically active compounds and ligands for metal complexes. researchgate.net

| Primary Amine Reactant | Typical Conditions | Product (Schiff Base) |

| Aniline | Ethanol, reflux | N-((2-(2-(Piperidin-1-yl)ethoxy)phenyl)methylene)aniline |

| Ethylamine | Methanol, room temp | N-((2-(2-(Piperidin-1-yl)ethoxy)phenyl)methylene)ethanamine |

| 2-Aminopyridine | Ethanol, reflux | N-((2-(2-(Piperidin-1-yl)ethoxy)phenyl)methylene)pyridin-2-amine |

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to different functionalized derivatives.

Oxidation: Common oxidizing agents can convert the aldehyde group of this compound into a carboxylic acid. For instance, a related compound, 3-bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde (B113315), is oxidized to the corresponding benzoic acid using reagents like potassium permanganate (B83412) or chromium trioxide. Similar transformations are expected for the target molecule.

| Oxidizing Agent | Product |

| Potassium permanganate (KMnO4) | 2-(2-(Piperidin-1-yl)ethoxy)benzoic acid |

| Jones' reagent (CrO3/H2SO4) | 2-(2-(Piperidin-1-yl)ethoxy)benzoic acid |

| Tollens' reagent ([Ag(NH3)2]+) | 2-(2-(Piperidin-1-yl)ethoxy)benzoic acid |

Reduction: The aldehyde can be selectively reduced to a primary alcohol. researchgate.net Common reducing agents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride. For example, 3-bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde is reduced to the corresponding benzyl (B1604629) alcohol using these reagents.

| Reducing Agent | Product |

| Sodium borohydride (NaBH4) | (2-(2-(Piperidin-1-yl)ethoxy)phenyl)methanol |

| Lithium aluminum hydride (LiAlH4) | (2-(2-(Piperidin-1-yl)ethoxy)phenyl)methanol |

| Catalytic Hydrogenation (e.g., H2/Pd-C) | (2-(2-(Piperidin-1-yl)ethoxy)phenyl)methanol |

The electrophilic carbon atom of the aldehyde group is susceptible to attack by various nucleophiles. These reactions can lead to the formation of cyanohydrins, acetals, and other addition products.

| Nucleophile | Product |

| Hydrogen cyanide (or NaCN/H+) | 2-Hydroxy-2-(2-(2-(piperidin-1-yl)ethoxy)phenyl)acetonitrile |

| Grignard reagents (R-MgX) | 1-(2-(2-(Piperidin-1-yl)ethoxy)phenyl)-1-alkanol |

| Alcohols (R-OH) in presence of acid catalyst | 1,1-Dialkoxy-2-(2-(piperidin-1-yl)ethoxy)benzene (Acetal) |

Reactions Involving the Piperidine Nitrogen

The lone pair of electrons on the nitrogen atom of the piperidine ring allows it to act as a nucleophile and a base, enabling reactions such as N-alkylation, N-acylation, and quaternization.

N-Alkylation: The piperidine nitrogen can be alkylated by reacting it with alkyl halides. researchgate.net This reaction introduces a new alkyl group onto the nitrogen atom, forming a quaternary ammonium (B1175870) salt if an excess of the alkylating agent is used. To achieve mono-alkylation, a base is often used to neutralize the formed acid. researchgate.net

| Alkylating Agent | Typical Conditions | Product | | :--- | :--- | | Methyl iodide (CH3I) | Acetonitrile, room temp | 1-Methyl-1-(2-(2-formylphenoxy)ethyl)piperidin-1-ium iodide | | Benzyl bromide (C6H5CH2Br) | K2CO3, DMF | 1-Benzyl-1-(2-(2-formylphenoxy)ethyl)piperidin-1-ium bromide |

N-Acylation: Acylation of the piperidine nitrogen can be achieved using acyl chlorides or anhydrides. This reaction introduces an acyl group and forms an amide linkage. Such reactions are common for piperidine derivatives.

| Acylating Agent | Typical Conditions | Product | | :--- | :--- | | Acetyl chloride (CH3COCl) | Pyridine, 0 °C to r.t. | 1-Acetyl-2-(2-(2-formylphenoxy)ethyl)piperidine | | Benzoyl chloride (C6H5COCl) | Triethylamine, CH2Cl2 | 1-Benzoyl-2-(2-(2-formylphenoxy)ethyl)piperidine |

As a tertiary amine, the piperidine nitrogen in this compound can undergo quaternization by reacting with an excess of an alkylating agent, typically an alkyl halide. researchgate.net This reaction results in the formation of a quaternary ammonium salt, where the nitrogen atom bears a positive charge and is bonded to four carbon atoms.

| Alkylating Agent | Product (Quaternary Ammonium Salt) |

| Methyl iodide (CH3I) | 1-Methyl-1-(2-(2-formylphenoxy)ethyl)piperidin-1-ium iodide |

| Ethyl bromide (CH3CH2Br) | 1-Ethyl-1-(2-(2-formylphenoxy)ethyl)piperidin-1-ium bromide |

Reactions at the Aromatic Ring

The reactivity of the benzene (B151609) ring in this compound towards substitution is influenced by two competing electronic effects. The alkoxy group (-OR) is an activating, ortho-, para-directing group due to the electron-donating resonance effect of the oxygen lone pairs. Conversely, the aldehyde group (-CHO) is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects. In such disubstituted systems, the activating group typically governs the regioselectivity of electrophilic aromatic substitution.

Electrophilic Aromatic Substitution (if applicable)

Given the presence of the strongly activating ortho-, para-directing alkoxy group, electrophilic aromatic substitution reactions are anticipated to occur primarily at the positions ortho and para to this substituent. The aldehyde group deactivates the ring, making the reaction conditions potentially more demanding than for simple alkoxybenzenes.

A common example of electrophilic aromatic substitution is nitration. For a compound like 2-ethoxybenzaldehyde, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of nitro-substituted products. The major products would likely be the result of substitution at the positions activated by the ethoxy group.

Table 1: Predicted Products of Electrophilic Nitration of a 2-Alkoxybenzaldehyde

| Reagents | Predicted Major Products | Predicted Minor Products |

| HNO₃, H₂SO₄ | 2-Alkoxy-5-nitrobenzaldehyde, 2-Alkoxy-3-nitrobenzaldehyde | 2-Alkoxy-4-nitrobenzaldehyde, 2-Alkoxy-6-nitrobenzaldehyde |

Note: This table is illustrative and based on general principles of electrophilic aromatic substitution. Actual product distribution may vary based on specific reaction conditions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For a molecule like this compound to participate directly in these reactions, it would typically first need to be converted to an aryl halide or triflate. For instance, if a bromo-derivative such as 3-bromo-2-(2-piperidin-1-yl-ethoxy)-benzaldehyde were used, it could undergo Suzuki or Heck coupling.

The Suzuki reaction involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The general scheme involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. libretexts.org

Table 2: Illustrative Suzuki Coupling of a Bromo-Substituted Analog

| Aryl Halide Substrate | Coupling Partner | Catalyst System | Product |

| 3-Bromo-2-(2-piperidin-1-yl-ethoxy)-benzaldehyde | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Phenyl-2-(2-piperidin-1-yl-ethoxy)-benzaldehyde |

The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org The mechanism also proceeds through a catalytic cycle involving oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.orgyoutube.com

Table 3: Illustrative Heck Reaction of a Bromo-Substituted Analog

| Aryl Halide Substrate | Alkene | Catalyst System | Product |

| 3-Bromo-2-(2-piperidin-1-yl-ethoxy)-benzaldehyde | Ethyl acrylate | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Ethyl (E)-3-(2-formyl-6-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate |

Note: The reactions and products in Tables 2 and 3 are hypothetical examples to illustrate the potential reactivity of a halogenated derivative of the title compound.

Reactions at the Ether Linkage (e.g., Cleavage)

The ether linkage in this compound can be cleaved under strongly acidic conditions, typically with hydrogen halides like HBr or HI. libretexts.orglibretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com Subsequently, a nucleophilic substitution reaction occurs. In the case of an aryl alkyl ether, the cleavage will yield a phenol (B47542) and an alkyl halide, as the sp²-hybridized carbon of the aromatic ring is not susceptible to Sₙ1 or Sₙ2 attack. libretexts.org

The mechanism can be either Sₙ1 or Sₙ2 at the alkyl side of the ether, depending on the structure of the alkyl group. For the 2-(piperidin-1-yl)ethyl group, an Sₙ2 mechanism is likely, involving the attack of the halide ion on the less substituted carbon of the ethyl chain.

Reaction Scheme:

This compound + HBr (excess) → 2-hydroxybenzaldehyde + 1-(2-bromoethyl)piperidine (B1605536) hydrobromide

Stereochemical Considerations in Reactions

The piperidine ring in this compound introduces stereochemical elements to its reactions. The piperidine ring itself exists in a chair conformation, and the substituent on the nitrogen can adopt either an axial or equatorial position. The conformational preference can influence the reactivity and stereochemical outcome of reactions involving the piperidine nitrogen.

For instance, in the N-alkylation of substituted piperidines to form quaternary ammonium salts, the incoming alkyl group often shows a preference for either axial or equatorial attack, leading to a mixture of diastereomers. researchgate.net The ratio of these diastereomers is influenced by steric and electronic factors of both the piperidine derivative and the alkylating agent.

Furthermore, if the piperidine ring itself contains chiral centers, reactions at the nitrogen or elsewhere in the molecule can be influenced by the existing stereochemistry, potentially leading to diastereoselective transformations. While the parent piperidine in the title compound is not chiral, derivatives with substituents on the piperidine ring would introduce this level of complexity. The conformational flexibility of the ethoxy chain also adds another layer of complexity to the molecule's three-dimensional structure and can influence how it interacts with reagents and catalysts. nih.gov

Advanced Spectroscopic and Crystallographic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(2-Piperidin-1-yl-ethoxy)-benzaldehyde in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a detailed picture of the molecule's connectivity and spatial arrangement can be constructed.

The ¹H NMR spectrum is anticipated to show distinct signals for the aldehydic, aromatic, ethoxy, and piperidine (B6355638) protons. The aldehyde proton (CHO) is expected to resonate as a singlet at the most downfield chemical shift, typically in the range of δ 10.0-10.5 ppm. The protons of the benzene (B151609) ring appear in the aromatic region (δ 6.9-7.9 ppm), with their multiplicity and precise shifts influenced by the ortho-alkoxy and ortho-formyl substituents. The ethoxy and piperidine protons would appear in the upfield region.

The ¹³C NMR spectrum provides complementary information, with the aldehydic carbon appearing around δ 190-195 ppm. The aromatic carbons, ether-linked carbons, and piperidine carbons will have characteristic chemical shifts.

2D NMR experiments are crucial for unambiguous assignment.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, which is essential for identifying adjacent protons within the piperidine ring and tracing the connectivity from the ethoxy methylene (B1212753) groups to the piperidine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom bearing protons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range (2-3 bond) couplings between protons and carbons. sdsu.edu This is particularly useful for connecting the molecular fragments, for instance, by showing correlations from the aldehydic proton to the aromatic ring carbons, and from the ethoxy protons to both the piperidine and the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, which is invaluable for conformational analysis.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted NMR assignments for this compound in a typical solvent like CDCl₃.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Number(s) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 1' (CHO) | 10.3 - 10.5 (s) | 191.0 - 192.0 |

| 1 | - | 125.0 - 126.0 |

| 2 | - | 160.0 - 161.0 |

| 3 | 7.0 - 7.1 (d) | 113.0 - 114.0 |

| 4 | 7.5 - 7.6 (t) | 136.0 - 137.0 |

| 5 | 7.1 - 7.2 (t) | 121.0 - 122.0 |

| 6 | 7.8 - 7.9 (d) | 128.0 - 129.0 |

| 7 (O-CH₂) | 4.2 - 4.3 (t) | 66.0 - 67.0 |

| 8 (CH₂-N) | 2.8 - 2.9 (t) | 57.0 - 58.0 |

| 9, 13 (N-CH₂) | 2.5 - 2.6 (m) | 54.0 - 55.0 |

| 10, 12 (CH₂) | 1.6 - 1.7 (m) | 25.0 - 26.0 |

| 11 (CH₂) | 1.4 - 1.5 (m) | 23.0 - 24.0 |

Predicted 2D NMR Correlations

Interactive Table: Key Predicted HMBC Correlations

| Proton(s) | Correlated Carbon(s) |

| H-1' (CHO) | C-1, C-6 |

| H-6 | C-1', C-2, C-4 |

| H-7 (O-CH₂) | C-2, C-8 |

| H-8 (CH₂-N) | C-7, C-9, C-13 |

| H-9, H-13 | C-8, C-10, C-11, C-12 |

The conformational flexibility of this compound arises from several factors:

Piperidine Ring Conformation : The piperidine ring typically adopts a chair conformation to minimize steric strain. This ring can undergo inversion between two chair forms.

Rotation about the Ethoxy Linker : There is rotational freedom around the C(aromatic)-O, O-C, and C-C bonds of the ethoxy side chain.

NOESY experiments would be the primary tool to probe the preferred conformation in solution. For example, spatial correlations between the ethoxy protons (H-7) and specific aromatic protons (H-3) could indicate a preferred orientation of the side chain relative to the benzaldehyde (B42025) ring. Similarly, NOEs between the ethoxy protons (H-8) and the piperidine protons (H-9, H-13) would help define the geometry around the nitrogen atom. In the absence of experimental data, it is presumed that the molecule exists as a dynamic equilibrium of multiple conformers.

Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, could provide quantitative information about the energy barriers of conformational exchange processes, such as the piperidine ring inversion. If these processes are slow on the NMR timescale at lower temperatures, distinct signals for axial and equatorial protons might be observed, which would coalesce into averaged signals as the temperature is raised. Calculating the Gibbs free activation energy (ΔG‡) from the coalescence temperature would quantify the barrier to this inversion. However, no specific DNMR studies for this compound have been reported.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides a fingerprint of the molecule's functional groups and skeletal structure.

The IR and Raman spectra of this compound are expected to be rich in information. The most characteristic vibrations would be:

C=O Stretch : A strong, sharp band in the IR spectrum around 1680-1705 cm⁻¹ is characteristic of the aldehyde carbonyl group. Its exact position is sensitive to conjugation and the electronic effects of the ortho-substituent.

C-O-C Stretches : Asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkage are expected in the 1250-1200 cm⁻¹ and 1050-1000 cm⁻¹ regions, respectively.

Aromatic C=C Stretches : Multiple bands in the 1600-1450 cm⁻¹ region correspond to the stretching vibrations of the benzene ring.

C-H Stretches : Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and ethoxy groups appear in the 2950-2800 cm⁻¹ range. The aldehydic C-H stretch usually presents as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.

Aromatic C-H Bends : Out-of-plane (OOP) C-H bending vibrations appear in the 900-675 cm⁻¹ region, and their pattern is diagnostic of the substitution pattern on the benzene ring (in this case, 1,2-disubstituted).

While IR spectroscopy is sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations, such as the aromatic ring breathing modes.

Interactive Table: Predicted Vibrational Mode Assignments

| Wavenumber (cm⁻¹) | Assignment | Type |

| ~3050 | Aromatic C-H stretch | IR (m), Raman (m) |

| ~2940, ~2860 | Aliphatic C-H stretch | IR (s), Raman (s) |

| ~2820, ~2720 | Aldehyde C-H stretch (Fermi resonance) | IR (w) |

| ~1695 | Aldehyde C=O stretch | IR (vs), Raman (m) |

| ~1600, ~1580, ~1470 | Aromatic C=C ring stretch | IR (s), Raman (s) |

| ~1450 | CH₂ scissoring | IR (m), Raman (m) |

| ~1245 | Aryl-O-C asymmetric stretch | IR (s), Raman (w) |

| ~1040 | C-O-C symmetric stretch | IR (s), Raman (w) |

| ~750 | 1,2-disubstituted aromatic C-H OOP bend | IR (s), Raman (w) |

(vs = very strong, s = strong, m = medium, w = weak)

In the absence of a crystal structure for this compound, the nature of its solid-state packing can only be inferred from studies of similar molecules. Benzaldehyde derivatives are known to form supramolecular networks through various weak intermolecular interactions. nih.gov

The most likely interactions to dictate the crystal packing of this compound are weak C-H···O hydrogen bonds. nih.govnih.gov Potential hydrogen bond donors include the aldehydic C-H group and the aromatic and aliphatic C-H groups. The primary hydrogen bond acceptors would be the oxygen atoms of the aldehyde and the ether linkage. These interactions could link molecules into dimers, chains, or more complex three-dimensional networks, significantly influencing the solid-state conformation and physical properties of the compound. nih.gov The piperidine nitrogen, being a tertiary amine, is a potential acceptor for very weak C-H···N interactions, but C-H···O bonds are generally more significant in stabilizing the crystal lattice of such structures.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is invaluable for confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of a molecule. For "this compound," with the molecular formula C₁₄H₁₉NO₂, the theoretical exact masses of its molecular ion and common adducts can be calculated. These values are crucial for distinguishing the compound from others with the same nominal mass.

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺• | C₁₄H₁₉NO₂⁺• | 233.1416 |

| [M+H]⁺ | C₁₄H₂₀NO₂⁺ | 234.1494 |

| [M+Na]⁺ | C₁₄H₁₉NNaO₂⁺ | 256.1313 |

| [M+K]⁺ | C₁₄H₁₉KNO₂⁺ | 272.1053 |

This table presents the calculated exact masses for the molecular ion and common adducts of this compound. These theoretical values serve as a benchmark for experimental HRMS analysis.

In electron ionization mass spectrometry (EI-MS), the energetic electrons cause the molecule to ionize and fragment in predictable ways, providing a "fingerprint" that can be used for structural elucidation. The fragmentation of "this compound" is expected to be directed by its functional groups: the benzaldehyde moiety, the ether linkage, and the piperidine ring.

A plausible fragmentation pathway would likely initiate with the formation of the molecular ion (m/z 233). Subsequent cleavages are anticipated at the weakest bonds and sites that lead to stable fragments.

Alpha-cleavage adjacent to the piperidine nitrogen: This is a very common fragmentation pathway for N-alkylpiperidines. Cleavage of the C-C bond of the ethoxy group attached to the nitrogen would lead to the formation of a stable, resonance-stabilized piperidinium (B107235) ion at m/z 98 . This is often the base peak in the spectra of such compounds.

Cleavage of the ether bond: The bond between the ethoxy group and the aromatic ring can cleave, potentially forming a fragment corresponding to the piperidin-1-yl-ethoxy group at m/z 128 .

Fragmentation of the benzaldehyde moiety: The benzaldehyde group can lose the formyl radical (-CHO), leading to a fragment at m/z 204 ([M-29]⁺). Alternatively, cleavage can result in a benzoyl cation at m/z 105 , although this may be less favored than fragmentation originating from the aliphatic portion.

Formation of the piperidine ring fragment: A characteristic fragment for piperidine itself is observed at m/z 84 , resulting from the loss of a hydrogen atom from the piperidine molecular ion.

| m/z | Proposed Fragment Structure | Plausible Origin |

|---|---|---|

| 233 | [C₁₄H₁₉NO₂]⁺• | Molecular Ion |

| 204 | [M - CHO]⁺ | Loss of formyl radical |

| 128 | [C₇H₁₄NO]⁺ | Cleavage of Ar-O bond |

| 121 | [C₇H₅O₂]⁺ | Fragment containing the benzaldehyde and ether oxygen |

| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage at the ethoxy side chain, forming a stable piperidinium ion |

| 84 | [C₅H₁₀N]⁺ | Piperidine ring fragment |

This table outlines the predicted major fragments and their corresponding mass-to-charge ratios (m/z) for this compound under electron ionization.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can exhibit different physical properties. A study of polymorphism for "this compound" would involve crystallizing the compound under various conditions to identify different crystalline forms.

C-H···O hydrogen bonds: The aldehyde oxygen and the ether oxygen are potential hydrogen bond acceptors from neighboring molecules.

π-stacking interactions: The aromatic rings of adjacent molecules could engage in π-π stacking, further stabilizing the crystal lattice.

| Interaction Type | Predicted Contribution (%) | Description |

|---|---|---|

| H···H | ~45-55% | Dominant van der Waals interactions between hydrogen atoms. |

| C···H/H···C | ~20-30% | Interactions involving carbon and hydrogen atoms. |

| O···H/H···O | ~10-20% | Represents C-H···O hydrogen bonds involving the ether and aldehyde oxygens. |

| N···H/H···N | ~1-5% | Minor contacts involving the piperidine nitrogen. |

| C···C | ~1-5% | Indicative of potential π-π stacking interactions between aromatic rings. |

This table provides a hypothetical breakdown of the percentage contributions of various intermolecular contacts to the crystal packing of this compound, as would be revealed by Hirshfeld surface analysis.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles. Methods like Density Functional Theory (DFT) and Ab Initio are standard tools for such investigations.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For 2-(2-Piperidin-1-yl-ethoxy)-benzaldehyde, this would involve calculating the potential energy of the molecule for different atomic arrangements to find the global minimum. This process would yield key data on bond lengths, bond angles, and dihedral angles.

The analysis would likely show the piperidine (B6355638) ring adopting a stable chair conformation. The flexible ethoxy linker connecting the piperidine and benzaldehyde (B42025) moieties would allow for significant conformational freedom. The orientation of the ethoxy group relative to the benzaldehyde ring and the orientation of the piperidine ring would be key structural parameters determined through optimization.

Basic computational data for the hydrochloride salt of the compound, 2-(2-Piperidin-1-yl-ethoxy)benzaldehyde hydrochloride, provides some preliminary insights.

| Computational Property | Value |

| Topological Polar Surface Area (TPSA) | 29.54 Ų |

| LogP | 2.7856 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 5 |

| Data sourced from computational predictions for the hydrochloride salt. |

Frontier Molecular Orbital (FMO) theory is used to understand chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: Represents the ability of a molecule to donate an electron. For this compound, the HOMO would likely be localized on the electron-rich regions, such as the oxygen atoms of the ethoxy group and the nitrogen atom of the piperidine ring.

LUMO: Represents the ability of a molecule to accept an electron. The LUMO is expected to be distributed over the benzaldehyde ring, particularly the carbonyl group, which is an electron-withdrawing moiety.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability. A smaller gap suggests higher reactivity.

While specific energy values for this compound are not available, analysis of similar structures suggests that the interplay between the electron-donating piperidine-ethoxy group and the electron-withdrawing benzaldehyde group would define its electronic properties.

The MESP surface provides a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Negative Potential (Red/Yellow): These regions are susceptible to electrophilic attack. For this molecule, the most electronegative areas would be around the carbonyl oxygen of the aldehyde and the ether oxygen.

Positive Potential (Blue): These regions are susceptible to nucleophilic attack. The hydrogen atom of the aldehyde group and hydrogens on the carbon adjacent to the piperidine nitrogen would likely show positive electrostatic potential.

This analysis is critical for predicting how the molecule would interact with biological receptors or other reactants.

NBO analysis provides insight into the bonding and electronic structure of a molecule in terms of localized electron-pair "natural bond orbitals." It can quantify electron delocalization, charge transfer, and hyperconjugative interactions. For this compound, NBO analysis could be used to study:

The delocalization of lone pair electrons from the ether oxygen and piperidine nitrogen into antibonding orbitals of the aromatic ring.

The strength of intramolecular hydrogen bonds, if any, that might stabilize certain conformations.

The nature of the covalent bonds and the charge distribution across the molecule.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of the dynamic behavior of the system.

Due to the presence of several rotatable bonds in the ethoxy linker, this compound can exist in multiple conformations. MD simulations would be the ideal tool to explore this conformational landscape. By simulating the molecule's movement over a period of time (from nanoseconds to microseconds), researchers could:

Identify the most stable and frequently occurring conformations in a given environment (e.g., in a vacuum or in a solvent like water).

Understand the transitions between different conformational states.

Determine the flexibility of the linker and its influence on the relative positioning of the benzaldehyde and piperidine rings.

Such simulations would reveal how the molecule might adapt its shape to fit into a binding site of a protein, which is a critical aspect of its potential biological activity.

Ligand-Target Interaction Modeling (Non-Clinical Focus)

Binding Site Elucidation and Interaction Hotspots

The elucidation of the binding site and the identification of interaction hotspots are critical outcomes of molecular docking studies. For this compound, this would involve analyzing the predicted binding pose within a protein's active site to understand the specific molecular interactions that stabilize the complex.

Based on studies with analogous compounds targeting AChE, the following interactions could be anticipated:

Cation-π Interactions: The positively charged piperidine nitrogen (at physiological pH) could form a cation-π interaction with the aromatic side chain of a tryptophan or tyrosine residue, which is a common feature in the active site gorge of AChE.

Hydrogen Bonding: The oxygen atom of the ethoxy linker or the aldehyde group could act as a hydrogen bond acceptor, interacting with donor residues like serine or histidine in the active site.

Hydrophobic Interactions: The benzaldehyde ring and the aliphatic carbons of the piperidine ring would likely engage in hydrophobic (van der Waals) interactions with nonpolar residues lining the active site.

For instance, molecular dynamics simulations of a related oxo-piperidine-ethoxy-benzaldehyde compound suggest that it binds to both the catalytic and peripheral sites of AChE, inducing conformational changes that inhibit the enzyme's activity. Analysis of other inhibitors has shown that interactions with residues like Tyr464 can be critical, involving both cation-π and hydrogen bonding. nih.gov Identifying these "hotspot" residues is fundamental for understanding the compound's mechanism of action and for guiding further structural modifications.

Pharmacophore Modeling for Structure-Based Design

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. Pharmacophore models can be generated based on the structure of a ligand-protein complex (structure-based) or by aligning a set of active molecules (ligand-based). ugm.ac.idresearchgate.net

A structure-based pharmacophore model for this compound could be derived from its docked pose in a target like AChE. The key features would likely include:

A Positive Ionizable feature representing the piperidine nitrogen.

One or more Hydrophobic/Aromatic features for the benzaldehyde and piperidine rings.

A Hydrogen Bond Acceptor feature for the ether oxygen or the aldehyde oxygen.

The spatial arrangement of these features would define the pharmacophore. This model could then be used as a 3D query to screen large chemical databases for novel compounds that fit the hypothesis, potentially identifying new and diverse chemical scaffolds with the desired biological activity. researchgate.netarxiv.org Studies have successfully used this approach to identify novel M3 receptor antagonists by generating a pharmacophore from known active compounds. researchgate.net Similarly, dynamic pharmacophore models can be generated from molecular dynamics simulations to capture the flexibility of the ligand and target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs (Non-Clinical Focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net A QSAR model can be used to predict the activity of new, unsynthesized analogs and to guide the design of more potent compounds.

To build a QSAR model for analogs of this compound, a dataset of structurally related compounds with their corresponding measured biological activities (e.g., IC50 values for AChE inhibition) would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties.

Table of Potential QSAR Descriptors:

| Descriptor Class | Specific Examples | Description |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Describe the electronic distribution and reactivity of the molecule. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Relate to the size and shape of the molecule. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Quantifies the lipophilicity of the molecule, affecting its ability to cross membranes. |

| Topological | Connectivity indices, Wiener index | Numerical values derived from the 2D graph representation of the molecule. |

Once the descriptors and activity data are compiled, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to generate an equation that links the descriptors to the activity.

For example: Log(1/IC50) = c0 + c1(Descriptor A) + c2(Descriptor B) + ...

Such a model could reveal that, for instance, increasing lipophilicity (LogP) and adding an electron-withdrawing group at a specific position on the benzaldehyde ring enhances the inhibitory activity against a target enzyme. This information is invaluable for the rational design of new, potentially more effective analogs of this compound for non-clinical research applications.

Exploration of Structure Activity Relationships Sar for Biochemical Mechanisms

Modulation of Enzyme Activity (In Vitro Studies)

There is no available data from in vitro studies to characterize the modulatory effects of 2-(2-Piperidin-1-yl-ethoxy)-benzaldehyde on enzyme activity.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Mechanisms

No published research was found that investigates the inhibitory activity of This compound against either acetylcholinesterase or butyrylcholinesterase. Therefore, its mechanism of interaction, if any, with these enzymes remains unknown.

Kinetic Studies of Enzyme Inhibition (e.g., Mixed-Type, Competitive, Non-Competitive)

In the absence of primary inhibition data, no kinetic studies have been performed to determine the nature of enzyme inhibition (e.g., mixed-type, competitive, or non-competitive) for This compound .

Identification of Key Structural Features for Enzyme Interaction

Without experimental data on its interactions with any enzymatic targets, it is not possible to identify the key structural features of This compound that would be responsible for such activity.

Receptor Binding Profiling (In Vitro Studies)

There is no available data from in vitro studies to characterize the receptor binding profile of This compound .

Affinity and Selectivity for Specific Receptor Subtypes (e.g., Cannabinoid Receptors, Sigma Receptors)

No studies have been published that report on the binding affinity or selectivity of This compound for any receptor subtypes, including but not limited to cannabinoid or sigma receptors.

Allosteric Modulation Mechanisms

The potential for This compound to act as an allosteric modulator at any receptor is currently uninvestigated in the available scientific literature.

Ligand Displacement Assays

There is currently no publicly available scientific literature detailing the use of ligand displacement assays to evaluate the binding affinity and selectivity of This compound for any specific biological targets, such as receptors or enzymes. Ligand displacement assays are crucial in pharmacology for determining a compound's potency and its potential for interaction with various signaling pathways. nih.govsigmaaldrich.comgiffordbioscience.com Such studies would involve measuring how effectively this compound competes with a known radiolabeled ligand for a particular binding site. The absence of this data means that the receptor binding profile of This compound remains uncharacterized.

Investigation of Cellular Pathway Modulation (In Vitro, Non-Clinical)

Mechanistic Studies of Apoptosis Induction (without clinical context)

No peer-reviewed, non-clinical in vitro studies have been found that investigate the potential of This compound to induce apoptosis, or programmed cell death. Mechanistic studies in this area would typically explore the activation of key apoptotic proteins, such as caspases, and the involvement of pathways like the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. nih.govnih.govwikipedia.org Research would also often assess changes in the expression of regulatory proteins like those in the Bcl-2 family or the tumor suppressor p53. nih.govmdpi.com Without such studies, it is unknown whether this compound possesses pro-apoptotic properties.

Cell Cycle Modulation Studies (without clinical context)

Similarly, there is a lack of available research on the effects of This compound on cell cycle progression in non-clinical in vitro models. Such investigations are fundamental to understanding a compound's potential anti-proliferative effects and typically involve analyzing the distribution of cells in different phases of the cell cycle (G1, S, G2, M) after treatment. nih.govmdpi.com These studies also often examine the compound's impact on the levels and activity of key cell cycle regulatory proteins, including cyclin-dependent kinases (CDKs) and their associated cyclins. nih.gov The role of This compound as a potential cell cycle modulator is therefore not established.

Potential Non Therapeutic and Advanced Material Applications

Applications as Building Blocks for Complex Molecules

The strategic placement of reactive functional groups makes 2-(2-Piperidin-1-yl-ethoxy)-benzaldehyde a valuable starting material for the synthesis of more elaborate molecular architectures. Its utility as a building block stems from its capacity to undergo a wide range of chemical transformations, leading to the generation of diverse and complex molecules.

Precursors in Multi-Step Organic Syntheses

In the realm of multi-step organic synthesis, this compound can serve as a crucial intermediate. The aldehyde group is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, it can readily participate in reactions such as Wittig olefination, Horner-Wadsworth-Emmons reactions, and aldol (B89426) condensations to extend the carbon framework. Furthermore, the aldehyde can be a precursor to other functional groups; for example, it can be oxidized to a carboxylic acid or reduced to a primary alcohol, opening up further synthetic pathways.

The piperidine (B6355638) and ether functionalities also play a significant role. The basic nitrogen of the piperidine ring can be quaternized or used to direct metallation reactions, while the ether linkage provides conformational flexibility to the target molecules. The isomeric compound, 4-(2-(piperidin-1-yl)ethoxy)benzaldehyde, is recognized as a drug intermediate for the synthesis of various active compounds, suggesting that the ortho-substituted variant could similarly be employed as a precursor for novel, complex organic molecules with potential applications in various fields. medchemexpress.com

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Oxidation | Potassium permanganate (B83412), Jones reagent | Carboxylic acids |

| Reduction | Sodium borohydride (B1222165), Lithium aluminum hydride | Primary alcohols |

| Reductive Amination | Amine, Sodium triacetoxyborohydride | Secondary amines |

| Wittig Reaction | Phosphonium ylide | Alkenes |

| Aldol Condensation | Ketone/aldehyde, acid/base catalyst | β-Hydroxy carbonyls |

Scaffolds for Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. nih.gov These libraries are then screened for desired properties. The concept of using a central core or "scaffold" is fundamental to this approach, where different substituents are systematically attached to the scaffold to generate diversity.

This compound is an ideal candidate for a scaffold in the construction of combinatorial libraries. Its three distinct regions—the aromatic ring, the piperidinoethyl ether side chain, and the aldehyde group—can be independently and sequentially modified. For example, the aldehyde can be reacted with a variety of amines, hydrazines, or hydroxylamines to form imines, hydrazones, or oximes, respectively. The aromatic ring can undergo electrophilic substitution reactions, and the piperidine nitrogen can be functionalized. This multi-faceted reactivity allows for the generation of a vast library of compounds from a single starting material. Although direct application of this specific compound in a published library is not found, the use of functionalized benzaldehydes in creating diverse chemical libraries is a well-established strategy. nih.gov

Role in Materials Science

The unique combination of a polymerizable group (via the aldehyde) and a functional side chain suggests that this compound could be a valuable monomer or precursor in materials science.

Precursors for Polymeric Materials

Functionalized benzaldehydes can be used to synthesize polymers with tailored properties. researchgate.netnih.govacs.org The aldehyde group of this compound can participate in polymerization reactions, such as polycondensation with amines or active methylene (B1212753) compounds, to form novel polymers. The resulting polymers would feature a piperidin-1-yl-ethoxy side chain, which could impart specific properties to the material, such as:

pH-Responsiveness: The basic piperidine group could lead to polymers that change their conformation or solubility in response to changes in pH.

Metal-Chelating Properties: The nitrogen and oxygen atoms in the side chain could act as ligands for metal ions, leading to applications in catalysis, sensing, or environmental remediation.

Improved Adhesion: The polar nature of the side chain could enhance the adhesive properties of the polymer to various substrates.

The synthesis of polymers from functionalized monomers is a key strategy in creating advanced materials with specific functionalities. google.com

Table 2: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Co-monomer | Potential Polymer Backbone |

| Polycondensation | Diamines | Polyimines (Schiff bases) |

| Polycondensation | Dihydrazides | Polyhydrazones |

| Polycondensation | Compounds with active methylene groups | Vinylogous polymers |

Applications in Organic Electronics or Optoelectronics

While there is no direct evidence of this compound being used in organic electronics, its structural motifs are found in molecules developed for such applications. The aromatic core is a common feature in organic semiconductors. The introduction of the electron-donating piperidin-1-yl-ethoxy group could modulate the electronic properties of the benzaldehyde (B42025) system.

Derivatives of this compound, potentially through extension of the conjugation via reactions at the aldehyde group, could be explored as:

Hole-Transporting Materials: The nitrogen-containing piperidine group could facilitate the transport of positive charge carriers.

Emissive Materials: The conjugated system could be designed to exhibit fluorescence or phosphorescence for use in organic light-emitting diodes (OLEDs).

Sensors: Changes in the electronic properties upon interaction with analytes could be exploited for chemical sensing applications.

Further research would be necessary to synthesize and characterize the electronic and photophysical properties of polymers or larger conjugated systems derived from this benzaldehyde.

Agrochemical Research Applications

The piperidine moiety is a well-known pharmacophore in medicinal chemistry and is also present in a number of agrochemicals. beilstein-journals.org Compounds containing piperidine rings have been investigated for a range of bioactivities, including fungicidal, insecticidal, and herbicidal properties.

Research has shown that benzaldehyde thiosemicarbazide (B42300) derivatives containing a piperidine moiety exhibit moderate to good fungicidal activities. nih.gov This suggests that this compound could serve as a valuable starting material for the synthesis of novel agrochemical candidates. By reacting the aldehyde group with thiosemicarbazide or its derivatives, a library of compounds could be generated for screening against various plant pathogens. The specific substitution pattern on the benzaldehyde ring can significantly influence the biological activity, and thus, the ortho-disposed piperidin-1-yl-ethoxy group could lead to compounds with unique and potent agrochemical profiles. Commercial screening libraries for agrochemicals often include diverse heterocyclic compounds, and derivatives of this benzaldehyde would be relevant candidates for inclusion in such libraries. lifechemicals.com

Supramolecular Chemistry and Self-Assembly Investigations

Supramolecular chemistry investigates the formation of complex systems through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. Self-assembly is a key process in this field, where molecules spontaneously organize into ordered structures.

A comprehensive search of scientific literature reveals a lack of specific studies focused on the supramolecular chemistry or self-assembly properties of this compound. The potential for this molecule to engage in such interactions can be inferred from its structure; the piperidine ring can act as a hydrogen bond acceptor, the aromatic ring can participate in π-stacking, and the ether linkage provides conformational flexibility. However, without experimental or computational studies, any discussion of its capacity to form specific supramolecular architectures, such as gels, liquid crystals, or molecular capsules, remains speculative. There are no published data detailing its behavior in crystal engineering or its ability to co-crystallize with other molecules to form novel materials.

Photochemical and Electrochemical Applications

The unique electronic and structural features of molecules can often be exploited in photochemical and electrochemical contexts, leading to applications in sensors, molecular switches, or energy conversion systems.

Photochemical Applications: The photochemical behavior of a molecule is determined by how it interacts with light. The benzaldehyde moiety, in general, can undergo photochemical reactions. researchgate.net For instance, irradiation can lead to the formation of photoenols or other reactive intermediates. rsc.org However, a detailed investigation into the specific photochemical properties of this compound has not been reported. There is no available research on its absorption and emission spectra, quantum yields, or its potential use as a photosensitizer or in photopolymerization processes. researchgate.net

Electrochemical Applications: Electrochemical studies involve examining the redox properties of a compound—its ability to be oxidized or reduced. Such properties are fundamental to applications like electrocatalysis, sensing, and energy storage. The electrochemical reduction of benzaldehyde, for example, has been studied as a model reaction for understanding C-C bond formation. cymitquimica.com Despite the presence of the electroactive benzaldehyde group and the redox-active tertiary amine of the piperidine ring, there are no published studies on the electrochemical behavior of this compound. Its voltammetric profile, electron transfer kinetics, and potential as a mediator or catalyst in electrochemical reactions remain uninvestigated. bldpharm.com

Conclusion and Future Research Directions

Summary of Current Research Advances

Unexplored Synthetic Methodologies

While standard synthetic routes can be postulated, many modern and efficient methodologies remain unexplored for the specific synthesis of 2-(2-Piperidin-1-yl-ethoxy)-benzaldehyde.

Classical Methods: The most direct and conventional approach would be the Williamson ether synthesis. masterorganicchemistry.comkhanacademy.orgyoutube.com This involves the nucleophilic substitution reaction between the sodium salt of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) and 1-(2-chloroethyl)piperidine (B1294334). Optimization of reaction conditions such as solvent, temperature, and base is a fundamental area for investigation to ensure high yields and purity.

Modern Catalytic Approaches: Palladium-catalyzed C-H functionalization techniques offer a more advanced route. researchgate.net A potential, though more complex, strategy could involve the direct ortho-C-H alkoxylation of benzaldehyde (B42025) using 2-(piperidin-1-yl)ethanol, employing a transient directing group to ensure regioselectivity. researchgate.netacs.org

One-Pot and Flow Chemistry Procedures: To enhance efficiency and scalability, one-pot reduction/cross-coupling procedures could be investigated. researchgate.netacs.org Furthermore, adapting the synthesis to a continuous flow process could offer significant advantages in terms of safety, reproducibility, and yield, an approach that has been successfully applied to other piperidine-containing active molecules.

Microwave-Assisted Synthesis: The use of microwave irradiation could drastically reduce reaction times for the etherification step, a technique that has proven effective for the synthesis of other functionalized ionic liquids and organic molecules. researchgate.net

| Methodology | Key Reagents/Catalysts | Potential Advantages | Reference for General Method |

|---|---|---|---|

| Williamson Ether Synthesis | Salicylaldehyde, 1-(2-chloroethyl)piperidine, NaH or K₂CO₃ | Straightforward, well-established | masterorganicchemistry.comkhanacademy.org |

| Pd-Catalyzed C-H Functionalization | Benzaldehyde, 2-(piperidin-1-yl)ethanol, Pd catalyst, Transient Directing Group | High atom economy, novel route | researchgate.netacs.org |

| Flow Chemistry | Optimized reagents from batch synthesis | Improved safety, scalability, and yield | N/A |

| Microwave-Assisted Synthesis | Standard reagents under microwave irradiation | Reduced reaction time, potential for higher yields | researchgate.net |

Frontiers in Mechanistic Understanding

The unique ortho-positioning of the piperidinylethoxy side chain relative to the aldehyde group opens up several avenues for mechanistic investigation.

Intramolecular Catalysis and Interactions: The tertiary amine of the piperidine (B6355638) ring could potentially act as an intramolecular base or nucleophilic catalyst in reactions involving the aldehyde. Computational and experimental studies could explore the possibility of the piperidine nitrogen interacting with the aldehyde carbonyl, potentially influencing its reactivity or facilitating subsequent transformations. Studies on piperidine as an organocatalyst in other contexts suggest its potential for such roles. ijrst.com

Influence on Aldehyde Reactivity: The electronic and steric effects of the ortho-alkoxy group on the reactivity of the aldehyde are not fully understood. Kinetic studies of standard aldehyde reactions (e.g., oxidation, reduction, imine formation) compared to unsubstituted benzaldehyde or the 4-isomer would provide valuable mechanistic insights. researchgate.netbyjus.com For example, the electron-donating nature of the alkoxy group is known to activate the benzene (B151609) ring, but its impact on the electrophilicity of the ortho-aldehyde carbonyl warrants detailed investigation. byjus.com

Conformational Analysis: The conformational preferences of the flexible ethoxy-piperidine side chain and its orientation relative to the aldehyde group could be critical for its chemical behavior. NMR studies and computational modeling could elucidate the dominant conformers and the energy barriers for their interconversion, which is known to be a significant factor in other piperidine systems. wikipedia.org

Redox Mechanisms: The oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol are fundamental transformations. Mechanistic studies, potentially using techniques like pulse radiolysis or DFT calculations, could reveal the pathways of these reactions and how the ortho-substituent influences radical intermediates or transition states. researchgate.netnih.gov

Emerging Applications in Chemical Sciences and Technology

While currently used as a research intermediate, the structural features of this compound suggest several emerging applications.

Pharmaceutical Scaffolds: The piperidine motif is a cornerstone in medicinal chemistry, found in numerous drugs. nih.govijnrd.org The title compound could serve as a precursor for novel therapeutics. Its 4-isomer is already used as a drug intermediate. medchemexpress.com The aldehyde can be readily converted into other functional groups to synthesize libraries of compounds for screening against various biological targets, such as histone deacetylase (HDAC) inhibitors or kinase inhibitors. researchgate.net

Allosteric Modulators: Substituted benzaldehydes have been patented for their ability to act as allosteric modulators of hemoglobin, which could be useful for treating disorders that benefit from increased tissue oxygenation. google.com Investigating whether this compound or its derivatives exhibit similar properties is a promising research direction.

Coordination Chemistry and Materials Science: The presence of both oxygen and nitrogen donor atoms makes the compound a potential ligand for creating coordination complexes. These complexes could have applications in catalysis or as new materials. Furthermore, the ortho-alkoxy-benzamide moiety (a potential derivative) has been shown to direct the formation of highly organized hydrogen-bonded organic frameworks, suggesting a role for this compound in the design of novel porous materials. nih.govresearchgate.net

Corrosion Inhibitors: Schiff bases and hydrazones derived from substituted benzaldehydes have shown potential as corrosion inhibitors for metals. The title compound could be used to synthesize such derivatives for evaluation in materials protection applications.

Challenges and Opportunities in Compound-Specific Research

The primary challenge associated with this compound is the significant lack of dedicated research and characterization data.

Challenges:

Synthesis Optimization: Achieving high regioselectivity in the synthesis of the ortho-isomer can be more challenging than for the para-isomer due to potential steric hindrance. acs.org Developing a robust and scalable synthetic route is a critical first step.

Lack of Data: The absence of comprehensive spectroscopic, crystallographic, and toxicological data hinders its immediate use in applied research. nih.gov

Isomer Differentiation: Ensuring that research is conducted on the correct, pure isomer is crucial, as the chemical and biological properties of ortho-, meta-, and para-isomers can vary significantly.

Opportunities:

Novelty: The unexplored nature of this compound means there is a high potential for discovering novel properties and applications, leading to new intellectual property. The existence of numerous patents for structurally related compounds underscores this opportunity. google.com

Comparative Studies: There is a clear opportunity to conduct comparative studies against its well-researched 4-isomer. Such studies would provide valuable structure-activity relationship (SAR) insights that are fundamental to medicinal chemistry and materials science.

Broadening Chemical Space: The synthesis and characterization of this compound and its derivatives would expand the available chemical space for drug discovery and the development of new functional materials. ijnrd.orgencyclopedia.pub The piperidine moiety is a versatile building block, and its incorporation into a benzaldehyde scaffold via an ortho-ethoxy linker provides a unique platform for further chemical exploration. nih.gov

Q & A

Advanced Research Question

- DFT Calculations : Predict reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites).

- Molecular Dynamics (MD) Simulations : Study solvation effects in DMF or aqueous buffers.

- QSAR Modeling : Correlate structural features (e.g., piperidine ring basicity) with biological activity.

What analytical techniques are critical for characterizing byproducts or degradation products?

Basic Research Question

- HPLC-MS : Identifies impurities with low volatility.

- GC-MS : Monitors volatile byproducts (e.g., residual aldehydes).

- TLC with Staining : Rapid screening for polar impurities (e.g., unreacted amines).

How can researchers reconcile contradictory literature data on the compound’s spectroscopic properties?

Intermediate Research Question

Contradictions in IR or NMR data often stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.